molecular formula C21H15F3N6O4S2 B2972459 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226453-31-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2972459
CAS No.: 1226453-31-1
M. Wt: 536.5
InChI Key: FJWMQSDUVXARTM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15F3N6O4S2 and its molecular weight is 536.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound belongs to a broader class of chemicals that have been synthesized and evaluated for their anticancer activity. Research has shown that derivatives similar to this compound, particularly those involving 5-methyl-1,3,4-thiadiazol-2-yl and imidazol-2-yl moieties, have been procured and investigated for their potential as anticancer agents. For instance, a study by Evren et al. (2019) focused on the synthesis of new derivatives and their evaluation against human lung adenocarcinoma cells and mouse embryoblast cell lines, revealing selective cytotoxicity and apoptosis induction in certain derivatives (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).

Anticancer Screening

Further synthesis and anticancer screening of imidazothiadiazole analogs, as described by Abu-Melha (2021), demonstrates the potential of these compounds against various cancer cell lines. This research highlights the importance of the structural and spectral features of such compounds, suggesting their significant role in developing new anticancer drugs (Abu-Melha, S., 2021).

Molecular Modeling and Drug Development

The relevance of molecular modeling in drug development is evident in the study of novel series of (phenoxyalkyl)imidazoles, including compounds similar in structure to the one , as potent H3-receptor histamine antagonists. This research underscores the importance of the structural analysis and synthesis of new derivatives for medical applications, particularly in the context of histamine receptor antagonism (Ganellin, C., Fkyerat, A., Bang-Andersen, B., et al., 1996).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O4S2/c1-12-27-28-19(36-12)26-18(31)11-35-20-25-10-17(13-3-2-4-15(9-13)30(32)33)29(20)14-5-7-16(8-6-14)34-21(22,23)24/h2-10H,11H2,1H3,(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWMQSDUVXARTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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